molecular formula C6H10O2 B1199600 2-Ethylbut-2-enoic acid CAS No. 4411-99-8

2-Ethylbut-2-enoic acid

Cat. No. B1199600
CAS RN: 4411-99-8
M. Wt: 114.14 g/mol
InChI Key: KFSQJVOLYQRELE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Ethylbut-2-enoic acid has been extensively studied. For example, the sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate leads to ethyl 2-hydroxy-4-arylbutyrate, demonstrating the compound's reactivity and the potential for creating complex derivatives through hydrogenation processes (Meng, Zhu, & Zhang, 2008).

Molecular Structure Analysis

Investigations into compounds with similar structures, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, have provided insights into their molecular configurations through X-ray crystallography and spectroscopic methods. These studies reveal the compounds' intricate intramolecular and intermolecular interactions, contributing to their stability and reactivity (Venkatesan et al., 2016).

Scientific Research Applications

  • Synthesis and Organic Chemistry Applications :

    • Palladium-catalysed cross-coupling of iodovinylic acids, like 3-substituted 3-iodobut-2-enoic acids, with organometallic reagents, allows the selective synthesis of 3,3-disubstituted prop-2-enoic acids. This process is efficient under mild experimental conditions (Abarbri et al., 2002).
    • Studies on the synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives have been conducted, providing insights into the structural properties of these compounds (Brettle et al., 1973).
  • Biocatalysis and Biochemistry :

    • Biocatalytic deracemisation of α-hydroxy esters, including those related to 2-Ethylbut-2-enoic acid, has been achieved with high yields and selectivity, using whole cells of Candida parapsilosis (Chadha & Baskar, 2002).
    • The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from chemicals like 2-furoic acid has been explored, highlighting the potential of biocatalysis in sustainable chemical synthesis (Yuan et al., 2019).
  • Pharmacology and Biological Activity :

    • Synthesis of N-Substituted enaminones from 3-aminobutenoic acids has been reported, which are important for the development of pharmacologically active compounds (Parr & Reiss, 1984).
    • Research on the metabolism of the plant growth regulator (E)-[3H]2-Ethylhex-2-enoic Acid in Hordeum vulgare (barley) provides insight into the biological activity and metabolic pathways of similar compounds in plants (Schneider, Schütte, & Preiss, 1986).

Safety and Hazards

The safety information for 2-Ethylbut-2-enoic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-ethylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSQJVOLYQRELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313926
Record name 2-Ethyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbut-2-enoic acid

CAS RN

4411-99-8
Record name 2-Ethyl-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4411-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-butenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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